molecular formula C26H20N4O6S B11606897 N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No.: B11606897
M. Wt: 516.5 g/mol
InChI Key: ZAZNXMDAEGJOJO-UHFFFAOYSA-N
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Description

N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, an oxazole ring, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C26H20N4O6S

Molecular Weight

516.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-(1,3-dioxoisoindol-2-yl)benzamide

InChI

InChI=1S/C26H20N4O6S/c1-15-16(2)28-36-24(15)29-37(34,35)20-13-9-18(10-14-20)27-23(31)17-7-11-19(12-8-17)30-25(32)21-5-3-4-6-22(21)26(30)33/h3-14,29H,1-2H3,(H,27,31)

InChI Key

ZAZNXMDAEGJOJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

The synthesis of N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfamoyl group: This is achieved by reacting the oxazole derivative with a sulfonamide reagent.

    Coupling with the phenyl ring: The intermediate is then coupled with a phenyl ring bearing suitable leaving groups.

    Formation of the benzamide moiety:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE can be compared with other similar compounds, such as:

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